Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
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Overview
Description
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a chemical compound that combines the structural features of pivalic acid and a piperazine derivative. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves the esterification of pivalic acid with 3-(4-methyl-1-piperazinyl)propanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester linkage allows for the controlled release of the active piperazine derivative in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Pivalic acid, propyl ester
- Pivalic acid, hydrazide
- Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester
Uniqueness
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to the presence of both the pivalic acid moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.
Properties
CAS No. |
38370-89-7 |
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Molecular Formula |
C13H28Cl2N2O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;;/h5-11H2,1-4H3;2*1H |
InChI Key |
MAFFGJLORPZSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl.Cl |
Origin of Product |
United States |
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